

Application Note: Biological Profiling of Novel 4-(Methoxymethoxy)-2-nitroaniline Derivatives[1]

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Compound of Interest

Compound Name: 4-(Methoxymethoxy)-2-nitroaniline

CAS No.: 54029-61-7

Cat. No.: B021294

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Introduction & Chemical Context

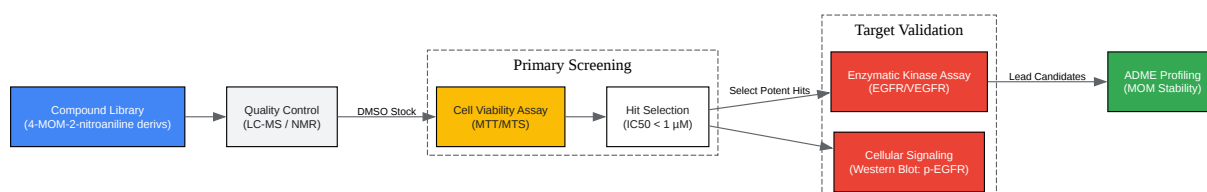
The **4-(Methoxymethoxy)-2-nitroaniline** scaffold (CAS: 54029-61-7) serves as a critical "privileged structure" intermediate in medicinal chemistry.[1] It is primarily utilized as a protected precursor for 4-amino-3-nitrophenol, which is subsequently reduced and cyclized to form 6-substituted quinazolines or benzimidazoles.[1]

These heterocycles form the core pharmacophore of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Afatinib) targeting EGFR, HER2, and VEGFR pathways.[1] The methoxymethoxy (MOM) group acts as a robust phenol protecting group that can be selectively removed or, in novel derivative design, retained to modulate lipophilicity and metabolic stability (acting as a potential prodrug moiety).[1]

This guide outlines the standard operating procedures (SOPs) for profiling the biological activity of a library derived from this scaffold, focusing on anticancer potency and mechanism of action (MoA) validation.

Experimental Workflow

The following workflow illustrates the critical path from compound resuspension to lead identification.



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Caption: Integrated workflow for profiling nitroaniline derivatives, prioritizing phenotypic screening followed by target deconvolution.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)[1]

Objective: Determine the antiproliferative potency (

) of the derivatives against relevant cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer).

Scientific Rationale: Nitroaniline derivatives often function as DNA intercalators or kinase inhibitors.[1] The MTT assay relies on the reduction of tetrazolium salts by mitochondrial dehydrogenases in metabolically active cells.[1] This distinguishes cytostatic vs. cytotoxic effects early in the pipeline.[1]

Materials

- Cell Lines: A549 (EGFR wt), NCI-H1975 (EGFR T790M/L858R).[1]
- Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.[1]

- Controls:
 - Positive: Gefitinib or Doxorubicin (10 μ M).[1]
 - Negative:[1] 0.1% DMSO (Vehicle).[1]

Step-by-Step Methodology

- Seeding: Plate cells in 96-well plates at a density of

to

cells/well in 100 μ L complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
- Compound Treatment:
 - Prepare a 10 mM stock of the 4-(MOM)-2-nitroaniline derivative in DMSO.[1]
 - Perform serial dilutions (1:3) in culture media to generate concentrations ranging from 100 μ M to 0.1 nM.[1]
 - Add 100 μ L of diluted compound to wells (Final DMSO concentration < 0.5%).
- Incubation: Incubate for 72 hours. Note: 72h is preferred over 48h for kinase inhibitors to observe apoptotic effects.[1]
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
- Solubilization: Carefully remove supernatant.[1] Add 150 μ L DMSO to dissolve crystals. Shake plate for 10 mins.
- Measurement: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis Template

Calculate % Cell Viability using the formula:

[\[1\]](#)

Table 1: Example Screening Output | Compound ID | R-Group (C4) | A549

(μM) | H1975

(μM) | Selectivity Index | | :--- | :--- | :--- | :--- | :--- | | Ref (Gefitinib) | - | 0.02 | >10 | High | | NA-01 (Parent) | -OMOM | >50 | >50 | Inactive | | NA-05 (Deriv) | -OH (Deprotected) | 2.5 | 1.8 | Moderate | | NA-12 (Amide) | -NH-Heterocycle | 0.45 | 0.12 | High | [\[1\]](#)

Protocol B: Enzymatic Kinase Inhibition Assay (EGFR)[\[1\]](#)

Objective: Validate if the antiproliferative effect is driven by kinase inhibition, a common mechanism for aniline-based scaffolds.[\[1\]](#)

Scientific Rationale: The 2-nitroaniline motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[\[1\]](#) This assay quantifies the ability of the derivative to compete with ATP.[\[1\]](#)

Materials

- Enzyme: Recombinant EGFR (human, intracellular domain).[\[1\]](#)
- Substrate: Poly(Glu,Tyr) 4:1 peptide.[\[1\]](#)
- Detection: ADP-Glo™ Kinase Assay (Promega) or similar chemiluminescent platform.[\[1\]](#)

Step-by-Step Methodology

- Reaction Assembly:
 - In a white 384-well plate, mix 2 μL of kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[\[1\]](#)
 - Add 1 μL of Compound (at desired concentration).
 - Add 1 μL of Enzyme (optimized to linear range, typically 1–5 ng/well).

- Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
- Initiation: Add 2 μL of ATP/Substrate mix (ATP concentration should be at , approx. 10 μM).[\[1\]](#)
- Kinase Reaction: Incubate at RT for 60 minutes.
- ADP-Glo Step 1: Add 5 μL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[\[1\]](#) Incubate 40 mins.
- ADP-Glo Step 2: Add 10 μL of Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.[\[1\]](#) Incubate 30 mins.
- Read: Measure Luminescence (RLU).

Protocol C: Metabolic Stability (MOM Group Analysis)

Objective: Determine if the Methoxymethoxy (MOM) group is stable or acts as a prodrug.[\[1\]](#)

Scientific Rationale: The MOM group is an acetal.[\[1\]](#) While stable at physiological pH, it can be cleaved by hepatic enzymes or acidic environments.[\[1\]](#) If the "active" drug requires a free phenol (common for H-bonding in the kinase pocket), the MOM derivative might be a prodrug.[\[1\]](#)

Methodology (Microsomal Stability)

- Incubation: Incubate 1 μM test compound with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[\[1\]](#)
- Sampling: Take aliquots at 0, 15, 30, and 60 minutes.
- Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

- Monitor: Loss of Parent (MOM-protected) and Appearance of Metabolite (Deprotected Phenol).

References

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Sources

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